![molecular formula C30H50N4O6S2 B14283704 [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid CAS No. 152221-11-9](/img/structure/B14283704.png)
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and sulfonic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the phenylene and tetraazaicosane units. These units are then linked through a series of condensation reactions, followed by the introduction of sulfonic acid groups via sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as crystallization and chromatography, to remove any impurities and achieve the required specifications.
化学反应分析
Types of Reactions
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds
科学研究应用
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
作用机制
The mechanism of action of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the tetraazaicosane backbone provides structural rigidity, allowing the compound to fit into specific binding pockets and modulate biological pathways.
相似化合物的比较
Similar Compounds
- N,N’-4,8,13,17-Tetraazaicosane-1,20-diyldi(1-dodecanesulfonamide)
- N,N’-4,8,13,17-Tetraazaicosane-1,20-diyldi(1-dodecanesulfonamide)
Uniqueness
Compared to similar compounds, [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid stands out due to its unique combination of phenylene and tetraazaicosane units, as well as its multiple sulfonic acid groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
152221-11-9 |
|---|---|
分子式 |
C30H50N4O6S2 |
分子量 |
626.9 g/mol |
IUPAC 名称 |
[4-[[3-[8-[3-[[4-(sulfomethyl)phenyl]methylamino]propylamino]octylamino]propylamino]methyl]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C30H50N4O6S2/c35-41(36,37)25-29-13-9-27(10-14-29)23-33-21-7-19-31-17-5-3-1-2-4-6-18-32-20-8-22-34-24-28-11-15-30(16-12-28)26-42(38,39)40/h9-16,31-34H,1-8,17-26H2,(H,35,36,37)(H,38,39,40) |
InChI 键 |
BKBQCBKESPEJOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNCCCNCCCCCCCCNCCCNCC2=CC=C(C=C2)CS(=O)(=O)O)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
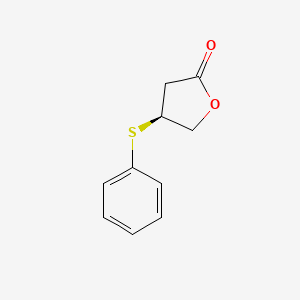
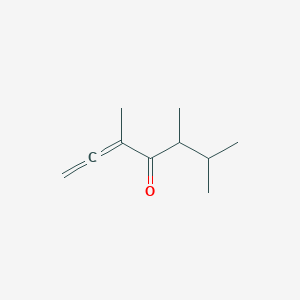
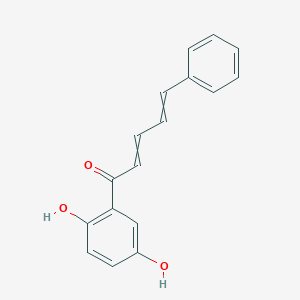
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
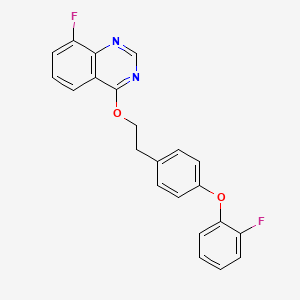
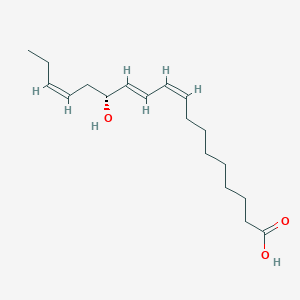
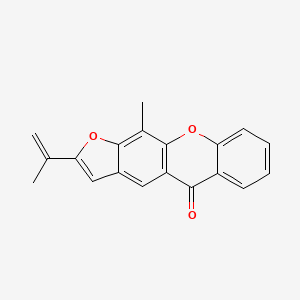
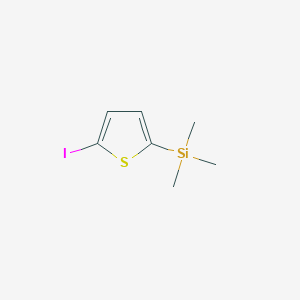
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
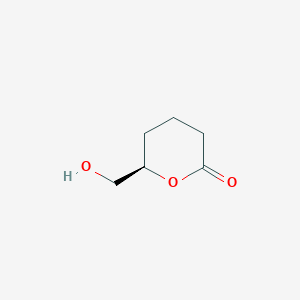
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
